

Deschloro-Zopiclone CAS number and molecular formula

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Compound of Interest

Compound Name: Deschloro-Zopiclone

Cat. No.: B590888

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Deschloro-Zopiclone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Deschloro-Zopiclone**, identified as a significant impurity and metabolite of the non-benzodiazepine hypnotic agent, Zopiclone. This document outlines its chemical identity, including its CAS number and molecular formula, and summarizes its physicochemical properties. While specific pharmacological and toxicological data for **Deschloro-Zopiclone** are limited in publicly accessible literature, this guide contextualizes its potential biological activity through the well-established mechanism of action of the parent compound, Zopiclone, at the GABA-A receptor. Furthermore, this guide details analytical methodologies relevant to the detection and quantification of Zopiclone and its impurities, which are applicable to **Deschloro-Zopiclone**.

Chemical and Physical Properties

Deschloro-Zopiclone is a molecule structurally related to Zopiclone, from which it differs by the absence of a chlorine atom on the pyridine ring. Its fundamental chemical identifiers and computed physicochemical properties are summarized below.

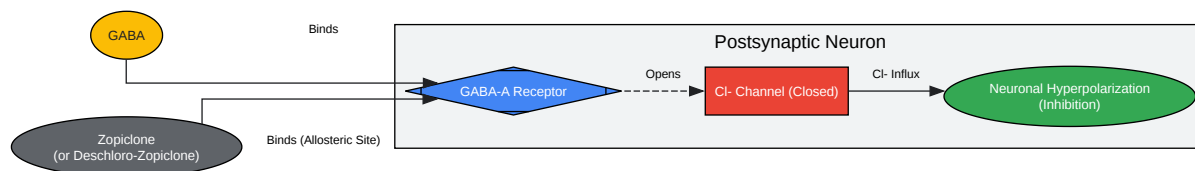
Property	Value	Source
CAS Number	1348046-61-6	[1][2]
Molecular Formula	C17H18N6O3	[1][2][3]
Molecular Weight	354.37 g/mol	[1]
IUPAC Name	(5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate	[3]
XLogP3-AA	-0.2	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	7	[3]
Rotatable Bond Count	2	[3]

Contextual Pharmacology: The Role of the GABA-A Receptor

Direct pharmacological studies on **Deschloro-Zopiclone** are not extensively available. However, as a metabolite and impurity of Zopiclone, its biological activity is presumed to be related to the mechanism of action of the parent compound. Zopiclone is a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter γ -aminobutyric acid (GABA).[4][5] This interaction leads to sedative, anxiolytic, anticonvulsant, and myorelaxant properties.[5]

The GABA-A receptor is a pentameric ligand-gated ion channel. The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and reduced excitability. Zopiclone and other non-benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and allosterically enhance the receptor's affinity for GABA.[6][7]

Signaling Pathway of Zopiclone at the GABA-A Receptor



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GABA-A Receptor Modulation by Zopiclone.

Analytical Methodologies

The detection and quantification of Zopiclone and its impurities, including **Deschloro-Zopiclone**, are critical for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and effective method.

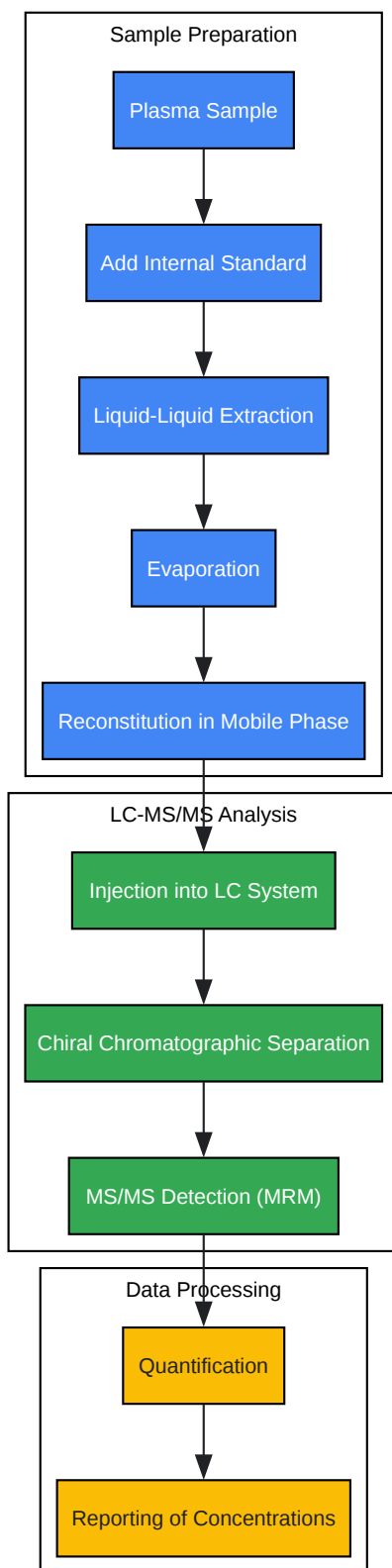
Experimental Protocol: Enantioselective Analysis of Zopiclone and its Metabolites in Plasma

This protocol is adapted from a validated method for the simultaneous quantification of Zopiclone and its metabolites in rat plasma.^{[8][9]}

- Sample Preparation (Liquid-Liquid Extraction):
 - To 200 μ L of plasma, add the internal standard.
 - Add 100 μ L of 0.1 M NaOH.
 - Add 2 mL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).
 - Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: A chiral stationary phase column (e.g., Chiralpak AD-H).[9]
 - Mobile Phase: A mixture of ethanol, methanol, and acetonitrile with a small percentage of an amine modifier (e.g., diethylamine).[9]
 - Flow Rate: 1.0 mL/min.[9]
 - Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Monitor specific precursor-to-product ion transitions for Zopiclone, its metabolites (including the expected transition for **Deschloro-Zopiclone**), and the internal standard.

Experimental Workflow for Impurity Analysis



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Workflow for LC-MS/MS analysis of Zopiclone and its metabolites.

Synthesis and Characterization

Deschloro-Zopiclone is primarily encountered as an impurity in the synthesis of Zopiclone. Its formation can result from the use of starting materials that lack the chlorine substituent or from side reactions during the synthesis process. The synthesis of Zopiclone itself involves a multi-step process, and the characterization of its impurities is crucial for ensuring the quality and safety of the final drug product.

Conclusion

Deschloro-Zopiclone is a key impurity and metabolite of Zopiclone. While direct and extensive pharmacological data for this specific compound are scarce, its structural similarity to Zopiclone suggests a potential interaction with the GABA-A receptor. The analytical methods established for Zopiclone provide a robust framework for the detection, quantification, and characterization of **Deschloro-Zopiclone**. Further research is warranted to fully elucidate the pharmacological and toxicological profile of **Deschloro-Zopiclone** to better understand its potential impact on the safety and efficacy of Zopiclone-containing pharmaceuticals.

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